molecular formula C18H14N4O4S3 B12181525 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12181525
M. Wt: 446.5 g/mol
InChI Key: KRRCEJPUXVMAPG-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features a benzothiazole ring, a pyridazinone ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the methylsulfonyl group. The pyridazinone ring is then synthesized separately and coupled with the benzothiazole derivative. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone ring can produce alcohols.

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is not well-documented. based on the known activities of similar compounds, it is likely to interact with specific molecular targets such as enzymes or receptors. The benzothiazole ring may inhibit enzyme activity, while the pyridazinone ring could interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the combination of the benzothiazole, pyridazinone, and thiophene rings, along with the presence of the methylsulfonyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14N4O4S3

Molecular Weight

446.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O4S3/c1-29(25,26)11-4-5-12-15(9-11)28-18(19-12)20-16(23)10-22-17(24)7-6-13(21-22)14-3-2-8-27-14/h2-9H,10H2,1H3,(H,19,20,23)

InChI Key

KRRCEJPUXVMAPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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